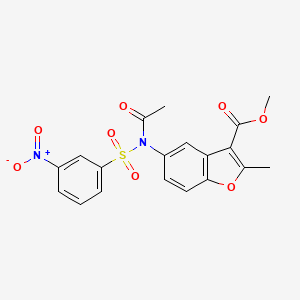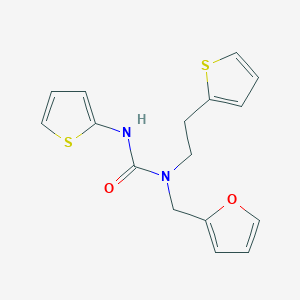
N-(2,4-二甲氧基苯基)-4-氧代-3-戊基-2-亚磺酰基-1H-喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物的结构表明其具有潜在的抗菌特性。事实上,研究人员已经合成了基于二硫代吡咯啉酮支架的新型衍生物。 这些衍生物抑制细菌RNA聚合酶(RNAP),这是一种在细菌RNA合成中起关键作用的酶 。值得注意的是:
药物开发
鉴于对新型抗菌药物的迫切需求,靶向细菌RNAP的化合物具有吸引力。传统的利福霉素(如利福平)与细菌RNAP结合,但已出现耐药性。细菌RNAP的“转换区域”不同于先前表征的位点,它提供了一个新的药物结合位点。 化合物7b与该区域相互作用,使其成为开发有效的细菌RNAP抑制剂的潜在先导结构 。
细胞毒性研究
化合物7b对LO2细胞的细胞毒性已得到评估。 了解其对正常人细胞的影响对于药物安全性评估至关重要 。
生化性质
生化性质在药物发现中起着至关重要的作用。 Molsoft等计算工具验证了这些性质,确保该化合物适合进一步开发 。
联合疗法
考虑到多重耐药菌的兴起,将化合物7b与现有的抗生素结合可以产生协同作用。探索这种联合疗法是一个值得探索的途径。
总之,N-(2,4-二甲氧基苯基)-4-氧代-3-戊基-2-亚磺酰基-1H-喹唑啉-7-甲酰胺有望成为一种潜在的抗菌剂,其独特的结构促使多个学科开展进一步研究 。如果您需要更多详细信息或其他应用,请随时提问!
属性
CAS 编号 |
421590-58-1 |
|---|---|
分子式 |
C22H25N3O4S |
分子量 |
427.52 |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |
InChI 键 |
HUJULOHGFPHVIM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)


![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
